5-chloro-2,8-dimethylquinolin-4-amine chemical structure analysis
5-chloro-2,8-dimethylquinolin-4-amine chemical structure analysis
An In-Depth Technical Guide to the Chemical Structure Analysis of 5-chloro-2,8-dimethylquinolin-4-amine
This guide provides a comprehensive technical framework for the structural analysis and characterization of 5-chloro-2,8-dimethylquinolin-4-amine. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational analytical principles with field-proven insights to deliver a robust methodology for elucidating and validating the structure of this and similar quinoline derivatives.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Their broad spectrum of biological activities—including antimalarial, anticancer, antibacterial, and anti-inflammatory properties—makes them a focal point of drug discovery programs.[2][3] The compound 5-chloro-2,8-dimethylquinolin-4-amine is a member of the 4-aminoquinoline class, famously represented by the antimalarial drug chloroquine.[4] The mechanism of action for many 4-aminoquinolines involves interfering with hemoglobin degradation within the parasite's digestive vacuole, a process essential for its survival.[4][5][6]
The specific substitution pattern of 5-chloro-2,8-dimethylquinolin-4-amine—a chloro group at C5, methyl groups at C2 and C8, and the critical amine at C4—is designed to modulate its electronic properties, lipophilicity, and steric profile. These modifications can significantly influence the compound's pharmacokinetic properties and biological target interactions. Therefore, an unambiguous and thorough structural characterization is the bedrock upon which all subsequent biological and developmental studies are built.
Core Directive: A Multi-Technique Approach to Structural Elucidation
A single analytical technique is rarely sufficient for complete structural confirmation. A synergistic approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provides orthogonal data points, ensuring the highest degree of confidence in the assigned structure.
Caption: Integrated workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[7] For a substituted quinoline, ¹H and ¹³C NMR, supplemented by 2D techniques, are indispensable.[1]
Expertise & Experience: The choice of NMR is dictated by its ability to provide a detailed map of the proton and carbon environments. The chemical shifts (δ) are highly sensitive to the electronic effects of the substituents (the electron-withdrawing chlorine and the electron-donating amine and methyl groups), while spin-spin coupling (J) reveals which protons are adjacent to one another.[1][8]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7]
-
¹H NMR Acquisition: On a spectrometer of 400 MHz or higher, acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a calibrated 90° pulse.
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR Acquisition: For unambiguous assignments, acquire a 2D ¹H-¹H COSY (to establish proton-proton couplings) and a 2D ¹H-¹³C HSQC (to correlate protons with their directly attached carbons) spectrum.[8]
Anticipated Spectral Data & Interpretation:
-
¹H NMR: Expect signals in the aromatic region (δ 7.0-8.5 ppm) for the protons on the quinoline core.[1] Two distinct singlets in the aliphatic region (δ 2.0-3.0 ppm) should correspond to the two non-equivalent methyl groups at C2 and C8. A potentially broad signal for the two amine (NH₂) protons at C4 will also be present; its chemical shift can be variable.
-
¹³C NMR: The spectrum will show 11 distinct carbon signals. The carbons of the aromatic rings will resonate between δ 110-160 ppm.[7] The carbon bearing the chlorine (C5) will be influenced by its electronegativity. The two methyl carbons will appear in the upfield region (δ 15-25 ppm).
Mass Spectrometry (MS): Confirming Elemental Composition
Mass spectrometry provides the molecular weight and, with high resolution, the elemental formula of a compound.[9] For halogenated molecules, MS offers a particularly distinctive signature.
Expertise & Experience: The key value of MS in this context is twofold. First, high-resolution MS (HRMS) can confirm the elemental formula (C₁₁H₁₁ClN₂) by providing a mass measurement accurate to several decimal places. Second, the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) creates a characteristic M+2 peak, which is a definitive indicator of a single chlorine atom in the molecule.[9][10]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.
-
Infusion & Ionization: Infuse the sample directly into an ESI source in positive ion mode. This "soft" ionization technique will primarily generate the protonated molecular ion, [M+H]⁺.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and the corresponding [M+2+H]⁺ peak. Compare the measured accurate mass to the theoretical calculated mass.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Theoretical m/z (C₁₁H₁₂ClN₂⁺) | Predicted Isotopic Pattern (M+ vs M+2) |
| [M+H]⁺ | 207.0684 | ~3:1 ratio |
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS define connectivity and formula, X-ray crystallography provides the unequivocal three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.[11][12]
Expertise & Experience: Obtaining a high-quality single crystal is the most critical and often challenging step. The choice of crystallization method is empirical and depends on the compound's solubility and stability. A successful crystal structure provides the ultimate validation of the proposed connectivity and reveals conformational details that are crucial for understanding potential drug-receptor interactions.
Experimental Protocol: Crystal Growth and Analysis
-
Crystal Growth: Employ techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.[13] Screen a variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, acetonitrile, hexane) to find conditions that yield diffraction-quality single crystals.[13]
-
Data Collection: Mount a suitable crystal on a modern X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K) to minimize thermal motion.[12]
-
Structure Solution and Refinement: Process the collected data and solve the structure using established crystallographic software packages.[11] The resulting model is refined to provide the final atomic coordinates and geometric parameters.
Potential Applications in Drug Development
The 4-aminoquinoline scaffold is a proven pharmacophore for antimalarial activity and has shown promise in oncology.[14][15]
-
Antimalarial Research: As an analog of chloroquine, 5-chloro-2,8-dimethylquinolin-4-amine is a prime candidate for screening against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[16] The unique substitution pattern may alter its accumulation in the parasite's vacuole or its interaction with heme, potentially overcoming existing resistance mechanisms.[4]
-
Anticancer Research: Chloroquine and hydroxychloroquine are being investigated as autophagy inhibitors in cancer therapy, enhancing the efficacy of conventional chemotherapeutics.[17] The cytotoxic potential of novel 4-aminoquinoline derivatives like the title compound warrants investigation against various cancer cell lines.[15]
Caption: A simplified preclinical drug discovery pathway.
Conclusion
The structural analysis of 5-chloro-2,8-dimethylquinolin-4-amine is a critical, multi-step process that demands a synergistic application of modern analytical techniques. Through the meticulous application of NMR spectroscopy for connectivity, mass spectrometry for elemental composition, and X-ray crystallography for three-dimensional architecture, researchers can achieve an unambiguous structural assignment. This high-fidelity characterization is the non-negotiable foundation for any further investigation into the promising biological activities of this quinoline derivative in the fields of infectious disease and oncology.
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